molecular formula C20H27N3O B6771395 N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide

N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide

Cat. No.: B6771395
M. Wt: 325.4 g/mol
InChI Key: RMBVVCFCJLEBHC-UHFFFAOYSA-N
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Description

N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide is a synthetic organic compound with a complex structure that includes a cyclopentyl ring, a benzyl group, and a pyrazole moiety

Properties

IUPAC Name

N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-13(2)19-18(14(3)22-23-19)20(24)21-17-10-9-16(12-17)11-15-7-5-4-6-8-15/h4-8,13,16-17H,9-12H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBVVCFCJLEBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C)C)C(=O)NC2CCC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a diene or a halide, under conditions that promote ring closure.

    Introduction of the Benzyl Group: The benzyl group is often introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the cyclopentyl ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Synthesis of the Pyrazole Moiety: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a 1,3-diketone or an equivalent compound.

    Coupling of the Pyrazole and Cyclopentyl Rings: The final step involves coupling the pyrazole ring with the benzylcyclopentyl moiety, typically through an amide bond formation using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzyl group or the pyrazole ring using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduced amide or alcohol derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in

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